Red 21; C.I. 45380:2; D & C Red No. 21; D+C Red N. 21; Japan Red 223;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2',4',5',7'-tetrabromofluorescein(2-) is a carboxylic acid anion resulting from the removal of protons from the phenolic hydroxy group and the carboxy group of 2',4',5',7'-tetrabromofluorescein. It has a role as a fluorochrome. It is a phenolate anion and a member of benzoates. It is a conjugate base of a 2',4',5',7'-tetrabromofluorescein.
Ralimetinib Mesylate is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. It is a potential therapeutic agent for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer.
Raloxifene is a selective estrogen receptor modulator (SERM) that is used in the treatment of osteoporosis and breast cancer. It was first approved by the US Food and Drug Administration (FDA) in 1997 for the prevention and treatment of osteoporosis in postmenopausal women. Raloxifene has also been shown to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for breast cancer.
Raluridine is a nucleoside analog that has been studied for its potential therapeutic applications in various medical conditions. It is a prodrug of the antiviral agent, uridine, and is converted to uridine in the liver. Raluridine has been shown to have potent antiviral activity against several viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV). In addition, it has been investigated for its potential use in cancer therapy and as a tool for studying nucleoside metabolism.
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, also known as R-(-)-Epinephrine, is a chemical compound that belongs to the family of catecholamines. It is a neurotransmitter and hormone that is produced by the adrenal glands and plays a crucial role in the body's response to stress. R-(-)-Epinephrine is widely used in medical research and clinical practice due to its potent biological activity and therapeutic potential.
Raloxifene 6-Glucuronide (R6G) is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment of osteoporosis and breast cancer. R6G has gained attention due to its potential therapeutic and toxic effects, as well as its role in environmental and industrial research. This paper aims to provide a comprehensive review of R6G, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
(R)-AM1241 binds to cannabinoid (CB) receptors and has greater than 100-fold selectivity for the CB2 over the CB1 receptor (Kis = 15 and 5,000 nM, respectively, in a membrane assay using human receptors). (R)-AM1241 acts as an agonist at human CB2 receptors (EC50 = 118 nM) but an inverse agonist at rat and mouse CB2 receptors (EC50s = 315 and 341 nM, respectively). Similar to the racemate AM1241, (R)-AM1241 produces antinociception to thermal, but not mechanical, pain in rats. The pain-reducing effect of (R)-AM1241 is blocked by the CB2-specific inhibitor SR 144528 but not by either the CB1-selective inhibitor rimonabant or the opioid receptor blocker naloxone. (R)-AM1241 acts as an agonist at human CB2 receptors but an inverse agonist at rat and mouse CB2 receptors. Similar to the racemate AM1241, (R)-AM1241 produces antinociception to thermal pain but not mechanical pain in rats. The pain-reducing effect of (R)-AM1241 is blocked by the CB2-specific inhibitor SR 144528 but not by either the CB1-selective inhibitor rimonabant or the opioid receptor blocker naloxone.
Raltegravir is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. It belongs to the class of integrase inhibitors, which block the action of the integrase enzyme that is essential for the replication of the virus. Raltegravir was approved by the US Food and Drug Administration (FDA) in 2007 and has since become an important component of HIV therapy.